barium(2+);2,4,6-trinitrobenzene-1,3-diolate

Description

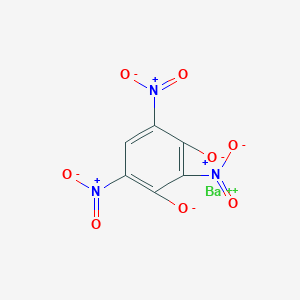

Barium(2+);2,4,6-trinitrobenzene-1,3-diolate, also known as barium bis(2,4,6-trinitroresorcinolate) or barium styphnate (CAS 20236-55-9), is a nitroaromatic barium salt derived from 2,4,6-trinitrobenzene-1,3-diol (styphnic acid). Its molecular formula is C₆H₃BaN₃O₈⁺⁺, with a molecular weight of 382.430 g/mol . The compound features a benzene ring substituted with three nitro (-NO₂) groups and two deprotonated hydroxyl groups coordinated to a barium ion. This structure confers high explosive sensitivity and stability, making it suitable for applications in pyrotechnics and detonators .

Properties

IUPAC Name |

barium(2+);2,4,6-trinitrobenzene-1,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O8.Ba/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;/h1,10-11H;/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACISHMWZUXBDS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[O-])[N+](=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBaN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065948 | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro-, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15805-42-2 | |

| Record name | Barium styphnate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015805422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro-, barium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 2,4,6-trinitro-, barium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium 2,4,6-trinitroresorcinolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of Resorcinol to Styphnic Acid

The synthesis begins with the nitration of 1,3-benzenediol (resorcinol) to form 2,4,6-trinitrobenzene-1,3-diol (styphnic acid). This step employs concentrated nitric acid under controlled thermal conditions (60–80°C) to achieve complete nitration. The reaction proceeds as follows:

Purification via recrystallization from hot water yields styphnic acid with >95% purity.

Neutralization with Barium Salts

Styphnic acid is neutralized with barium hydroxide or chloride in aqueous media. A stoichiometric ratio of 1:2 (Ba²⁺:styphnate) ensures minimal byproducts. For example:

Key Parameters :

-

Temperature : 25–80°C (higher temperatures favor larger crystals).

-

pH : Maintained at 6.5–7.5 to prevent nitro-group decomposition.

Alternative Methods Using Ammonium or Alkali Metal Styphnates

Ammonium Styphnate Intermediate

Ammonium styphnate is synthesized by reacting styphnic acid with ammonium hydroxide:

Subsequent reaction with barium chloride produces fine-grained barium styphnate:

Advantages :

Alkali Metal Styphnate Precursors

Sodium or potassium styphnate intermediates improve solubility and reaction kinetics. For instance, sodium styphnate is prepared by treating styphnic acid with NaOH:

Barium chloride is then added to precipitate barium styphnate:

Optimization :

-

Additives : Carboxymethylcellulose (0.5–1.0 wt%) reduces agglomeration.

-

Crystal habit : Needle-like crystals (10–35 µm) form at 25–50°C.

Advanced Crystal Engineering Approaches

Controlled Crystallization with Polymers

Incorporating polyvinyl alcohol (PVA) or carboxymethylcellulose (CMC) during precipitation modifies crystal morphology:

Solvent-Mediated Recrystallization

Using mixed solvents (e.g., water-isopropyl alcohol) enhances purity and particle uniformity:

-

Isopropyl alcohol (30–40 vol%) : Lowers dielectric constant, accelerating nucleation.

-

Outcome : Monodisperse crystals (20–60 µm) with nitrogen content ≥10.2%.

Comparative Analysis of Synthesis Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Crystal Size (µm) |

|---|---|---|---|---|

| Direct Neutralization | Ba(OH)₂, Styphnic Acid | 60–80 | 85–90 | 50–100 |

| Ammonium Styphnate Route | NH₄OH, BaCl₂ | 25–50 | 88–92 | 10–100 |

| Alkali Metal Intermediate | NaOH, BaCl₂ | 25–50 | 90–95 | 10–35 |

| CMC-Assisted Synthesis | BaCl₂, CMC | 25–50 | 85–88 | 20–60 |

Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

barium(2+);2,4,6-trinitrobenzene-1,3-diolate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, forming corresponding amines.

Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of 2,4,6-triamino-1,3-benzenediol.

Scientific Research Applications

Preparation Methods

The synthesis of barium styphnate typically involves:

- Nitration of Resorcinol : The initial step involves nitrating 1,3-benzenediol (resorcinol) using concentrated nitric acid to produce 2,4,6-trinitro-1,3-benzenediol (styphnic acid).

- Formation of Barium Salt : The styphnic acid is then reacted with barium hydroxide or barium chloride to yield barium styphnate.

Chemical Reactions

Barium styphnate can undergo various chemical reactions including:

- Oxidation : Can be oxidized to form different products.

- Reduction : Nitro groups can be reduced to amino groups.

- Substitution : Nitro groups can be replaced with other functional groups.

Properties

- Molecular Formula : C₆H₃N₃O₈Ba

- CAS Number : 15805-42-2

- Physical Form : Typically appears as orange-yellow crystals.

Explosives and Pyrotechnics

Barium styphnate is extensively used in the production of explosives due to its high energy release upon detonation. Its unique properties allow it to be utilized in:

- Fireworks : Provides distinct color effects due to the presence of barium.

- Detonators and Primers : Used in less sensitive secondary explosives.

Analytical Chemistry

In analytical chemistry, barium styphnate serves as a reagent for detecting metals such as lead and copper. Its ability to form stable complexes with these metals makes it valuable for trace metal analysis.

Environmental Impact Studies

Research has highlighted the environmental implications of using barium styphnate in explosives. Following detonation events, residues can contaminate soil and water sources, leading to bioaccumulation and toxic effects on local ecosystems .

Case Study: Environmental Contamination

A study investigated the contamination of soil and water following the use of barium styphnate in military exercises. The findings indicated significant levels of barium in the surrounding ecosystem, raising concerns about long-term ecological impacts.

| Compound Name | Antibacterial Activity | Toxicity Level | Applications |

|---|---|---|---|

| Barium Styphnate | Limited | High | Explosives, pyrotechnics |

| Nitrofurantoin | Moderate | Moderate | Antibacterial agent |

| 2-Nitroimidazole | High | Low | Antimicrobial research |

Mechanism of Action

The mechanism of action of barium(2+);2,4,6-trinitrobenzene-1,3-diolate involves the release of energy in the form of heat and gas upon initiation. This energy release results in the rapid expansion of gases, causing an explosion. The molecular targets and pathways involved are primarily related to its explosive properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Barium Bromide (BaBr₂)

Barium bromide is a simple inorganic salt with the formula BaBr₂, synthesized by reacting barium carbonate or sulfide with hydrobromic acid (HBr) . Unlike barium styphnate, it lacks nitroaromatic moieties and crystallizes in an orthorhombic lead chloride motif, forming deliquescent white crystals . Key differences include:

| Property | Barium Styphnate | Barium Bromide |

|---|---|---|

| Molecular Formula | C₆H₃BaN₃O₈⁺⁺ | BaBr₂ |

| Molecular Weight (g/mol) | 382.430 | 297.14 |

| Structure | Nitroaromatic complex | Ionic crystal lattice |

| Primary Applications | Explosives, pyrotechnics | Chemical synthesis, catalysts |

| Synthesis | Reaction of Ba²⁺ with styphnic acid | BaCO₃ + HBr → BaBr₂ + CO₂ + H₂O |

Barium bromide’s aqueous solutions behave as simple electrolytes, while barium styphnate’s reactivity stems from nitro group decomposition .

Lead Styphnate (Lead 2,4,6-Trinitroresorcinolate)

Lead styphnate (C₆HN₃O₈Pb) is a primary explosive widely used in detonators. Compared to barium styphnate:

- Sensitivity : Lead styphnate is more friction- and impact-sensitive, making it ideal for primer compositions. Barium styphnate exhibits lower sensitivity, favoring applications requiring controlled initiation .

- Stability : Barium derivatives generally have higher thermal stability than lead analogs, reducing unintended ignition risks.

- Environmental Impact : Barium compounds are less toxic than lead-based counterparts, aligning with modern regulatory trends .

Other Metal Styphnates

- Potassium Styphnate : Less explosive but used as a precursor in synthesizing heavy metal styphnates.

- Calcium Styphnate : Intermediate sensitivity between barium and lead variants, but less studied.

Research Findings and Data Gaps

While barium styphnate’s explosive properties are well-documented, critical data gaps exist:

Biological Activity

Barium(2+);2,4,6-trinitrobenzene-1,3-diolate, commonly known as barium styphnate, is a chemical compound with notable applications primarily in explosives and pyrotechnics. Its biological activity is limited due to its toxic nature; however, understanding its properties and potential interactions with biological systems is essential for safety and regulatory considerations.

- Molecular Formula : C₆H₃N₃O₈Ba

- CAS Number : 15805-42-2

- IUPAC Name : this compound

- Structure : The compound features a benzene ring substituted with three nitro groups and a barium ion.

The primary mechanism of action for barium styphnate involves its explosive properties. Upon initiation, the compound releases energy in the form of heat and gas. This rapid energy release results in an explosive reaction characterized by the expansion of gases. The molecular interactions are primarily related to its nitro groups, which can undergo various chemical reactions such as oxidation and reduction under specific conditions.

Toxicological Profile

Due to its explosive nature and toxicity, barium styphnate has limited direct biological applications. The compound is not typically utilized in medicine or therapeutic contexts. Its potential interactions with biological systems can lead to harmful effects, particularly through exposure to its nitro groups which can be cytotoxic.

Research Findings

- Antibacterial Activity : While direct studies on barium styphnate's antibacterial properties are scarce, related compounds in the nitro group family have shown varying degrees of antimicrobial activity. For instance, some nitro compounds exhibit bactericidal effects against Gram-positive and Gram-negative bacteria. However, the application of barium styphnate itself remains restricted due to safety concerns .

- Chemical Reactions : Barium styphnate can participate in redox reactions where the nitro groups may be reduced to amino groups. This transformation can potentially alter the compound's reactivity and toxicity profile.

- Analytical Applications : In analytical chemistry, barium styphnate has been employed as a reagent for detecting heavy metals like lead and copper due to its ability to form stable complexes with these ions.

Case Study 1: Explosive Properties and Safety Concerns

A study conducted on the explosive characteristics of barium styphnate highlighted its rapid decomposition under heat, releasing toxic gases that pose significant health risks. The study emphasized the need for stringent safety protocols when handling this compound in industrial settings.

Case Study 2: Environmental Impact

Research into the environmental impact of explosives has indicated that compounds like barium styphnate can contaminate soil and water sources following detonation events. This contamination can lead to bioaccumulation and toxic effects on local flora and fauna.

Data Table: Comparison of Biological Activity in Related Nitro Compounds

| Compound Name | Antibacterial Activity | Toxicity Level | Applications |

|---|---|---|---|

| Barium Styphnate | Limited | High | Explosives, pyrotechnics |

| Nitrofurantoin | Moderate | Moderate | Antibacterial agent |

| 2-Nitroimidazole | High | Low | Antimicrobial research |

Q & A

What are the recommended synthesis routes for barium(2+);2,4,6-trinitrobenzene-1,3-diolate, and how can purity be optimized?

Basic Research Question

Answer:

The synthesis typically involves neutralizing 2,4,6-trinitrobenzene-1,3-diol (styphnic acid, CAS 82-71-3) with a barium salt precursor (e.g., barium hydroxide or carbonate) in aqueous media. Key steps include:

- Stoichiometric control : Ensure a 1:2 molar ratio of Ba²⁺ to styphnate anions to avoid byproducts.

- Purification : Recrystallization from hot water or ethanol-water mixtures improves purity. Monitor pH to prevent decomposition of nitro groups.

- Characterization : Use X-ray diffraction (XRD) for crystal structure validation, infrared (IR) spectroscopy for nitro-group identification (stretching modes at ~1530 cm⁻¹ and ~1350 cm⁻¹), and elemental analysis for stoichiometric confirmation .

What safety protocols should be followed when handling this compound in laboratory settings?

Basic Research Question

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particulates.

- Emergency measures : For skin contact, rinse immediately with water for 15+ minutes; for ingestion, seek medical attention and avoid inducing vomiting.

- Storage : Keep in airtight containers away from reducing agents or heat sources due to potential explosive properties of nitro compounds .

How can density functional theory (DFT) be applied to study the structural and mechanical properties of barium styphnate under high-pressure conditions?

Advanced Research Question

Answer:

- Computational setup : Employ DFT with hybrid functionals (e.g., B3LYP) and plane-wave basis sets to model electronic structure. Use software like VASP or Quantum ESPRESSO.

- High-pressure analysis : Simulate hydrostatic pressure effects (0–50 GPa) to predict phase transitions, bulk modulus changes, and anisotropic mechanical behavior. Compare with experimental XRD data under pressure .

- Vibrational spectra : Calculate phonon dispersion curves to identify pressure-induced shifts in nitro-group vibrations, validated against inelastic neutron scattering (INS) data .

What methodological considerations are critical when designing ecotoxicity assays for barium styphnate to ensure data reliability?

Advanced Research Question

Answer:

- Regulatory compliance : Follow OECD Test Guidelines (e.g., OECD 201/202/203 for aquatic toxicity) and Good Laboratory Practice (GLP) standards for reproducibility .

- Species sensitivity : Use multi-trophic level testing (e.g., algae, daphnia, fish) to account for EC50 variability (e.g., log EC50 ranges from 1.5–3.2 mg/L for similar nitroaromatics) .

- Data validation : Apply Klimisch reliability scoring (1–4) to exclude non-GLP/non-OECD compliant studies .

How should researchers address discrepancies in reported ecotoxicity data (e.g., EC50 values) for barium styphnate across studies?

Advanced Research Question

Answer:

- Statistical reconciliation : Perform meta-analysis with weighted means, accounting for test conditions (pH, temperature) and species-specific sensitivities. Use ANOVA to identify outliers .

- Source evaluation : Cross-reference REACH dossiers for GLP compliance and reliability scores. Prioritize studies with standardized OECD methods .

- Experimental replication : Conduct dose-response assays under controlled conditions (e.g., ISO 6341 for Daphnia magna) to resolve conflicting data .

What advanced spectroscopic techniques are suitable for characterizing the electronic structure of barium styphnate, and what challenges exist due to its nitro functional groups?

Intermediate Research Question

Answer:

- Techniques :

- Raman spectroscopy : Resolves nitro symmetric/asymmetric stretching modes but requires low laser power to avoid decomposition.

- X-ray photoelectron spectroscopy (XPS) : Identifies nitrogen oxidation states (e.g., N⁵⁺ in nitro groups) with surface sensitivity.

- Challenges :

In computational studies, how can the vibrational spectra of barium styphnate be accurately modeled, and what software tools are recommended?

Advanced Research Question

Answer:

- Modeling workflow :

- Optimize geometry using DFT with dispersion corrections (e.g., D3-BJ).

- Calculate vibrational frequencies with harmonic approximations; anharmonic corrections improve accuracy for nitro groups.

- Software :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.